molecular formula C20H19NO4 B5844739 N-(2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide

N-(2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B5844739
M. Wt: 337.4 g/mol
InChI Key: MHKAYCGARQJFBE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a naphthalene ring substituted with methoxy and carboxamide groups, as well as a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 3-methoxynaphthalene-2-carboxylic acid.

    Amide Bond Formation: The carboxylic acid group of 3-methoxynaphthalene-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2,4-dimethoxyaniline to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
  • 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Comparison: N-(2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide is unique due to its specific substitution pattern on the naphthalene ring and the presence of both methoxy and carboxamide groups. This structural uniqueness can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-15-8-9-17(19(12-15)25-3)21-20(22)16-10-13-6-4-5-7-14(13)11-18(16)24-2/h4-12H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKAYCGARQJFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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